![molecular formula C11H16BrN B1373634 1-[2-(Aminomethyl)butyl]-3-bromobenzene CAS No. 1250487-78-5](/img/structure/B1373634.png)
1-[2-(Aminomethyl)butyl]-3-bromobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Molecular Scaffolding
1-[2-(Aminomethyl)butyl]-3-bromobenzene and related compounds are used as molecular scaffolds in chemical synthesis. For instance, the synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from similar halogen-substituted benzene derivatives demonstrates the utility of these compounds in creating versatile molecular structures. The process involves straightforward steps, highlighting the ease of using such compounds as building blocks for complex molecules (Wallace et al., 2005).
Steric Protection and Stability
Certain bromobenzene derivatives, like 2-bromo-1,5-di-t-butyl-3-(methoxymethyl)benzene, have been synthesized and used to stabilize low-coordinate phosphorus compounds. The steric hindrance provided by these molecules is crucial in preventing unwanted reactions and maintaining the stability of sensitive compounds (Yoshifuji et al., 1993).
Reaction Studies
1,4-Di-tert.butyl-2-bromobenzene and similar compounds have been synthesized to study bromination reactions. These studies contribute to the understanding of chemical reaction mechanisms, particularly those involving bromine as a reactant or catalyst (Baas & Wepster, 2010).
Chemical Functionalization
4-Bromobenzene (4-BBDT) has been used in the chemical functionalization of glassy carbon electrodes, demonstrating the potential of bromobenzene derivatives in surface chemistry applications. This includes the modification of electrodes for various electrochemical applications (Actis et al., 2008).
Catalytic Applications
Arylpalladium(II) halide complexes containing bromobenzene derivatives have been studied for their potential in catalysis, particularly in cross-coupling reactions. This research highlights the role of bromobenzene derivatives in facilitating complex chemical transformations (Stambuli et al., 2002).
Pharmacokinetic Studies
Bromobenzene derivatives have been synthesized for use in pharmacokinetic and pharmacodynamic evaluations. This indicates their potential use in the development and testing of pharmaceuticals (Wang et al., 1993).
Ultrasound-Assisted Synthesis
Bromobenzene derivatives have been utilized in ultrasound-assisted synthesis processes. This innovative approach highlights the adaptability of these compounds in modern chemical synthesis techniques (Harikumar & Rajendran, 2014).
Safety and Hazards
properties
IUPAC Name |
2-[(3-bromophenyl)methyl]butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-2-9(8-13)6-10-4-3-5-11(12)7-10/h3-5,7,9H,2,6,8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPLZUDQKMLNDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=CC=C1)Br)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide](/img/structure/B1373552.png)
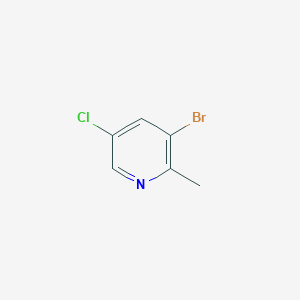
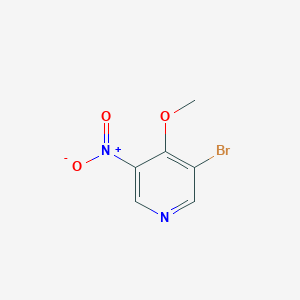
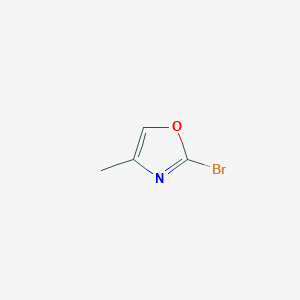
![7-Azaspiro[3.5]nonane-6,8-dione](/img/structure/B1373556.png)


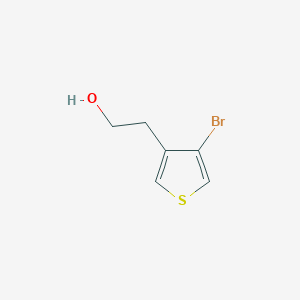
![Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1373562.png)
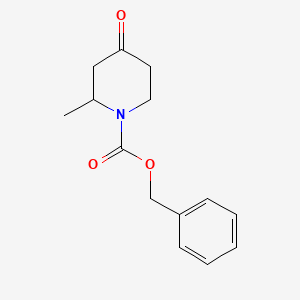
![[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1373569.png)
![[4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1)](/img/structure/B1373570.png)
![[(2-Methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methyl]amine dihydrochloride](/img/structure/B1373572.png)
![[2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1373573.png)